

An In-depth Technical Guide to Iodomethyl Methyl Ether: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: *Iodomethyl methyl ether*

Cat. No.: *B079887*

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For Researchers, Scientists, and Drug Development Professionals

Iodomethyl methyl ether ($\text{CH}_3\text{OCH}_2\text{I}$), also known as iodomethoxymethane, is a highly reactive haloether that serves as a potent electrophile in organic synthesis. Its utility primarily lies in its capacity as a methoxymethylating and alkylating agent, finding application in the protection of sensitive functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, physical and chemical properties, and its key applications in organic chemistry.

Discovery and History

The definitive first synthesis of **iodomethyl methyl ether** is not prominently documented in readily available historical accounts. However, its use as a reagent in organic synthesis gained traction in the late 1970s. A notable early mention appears in a 1978 publication by M. E. Jung and T. A. Blumenkopf, where they describe the "simple formation of **iodomethyl methyl ether**" from the reaction of dimethoxymethane with iodotrimethylsilane. This suggests that while the compound may have been synthesized earlier, its practical application and a convenient method for its preparation were highlighted during this period. The development of reagents like iodotrimethylsilane was crucial for the accessible synthesis of α -iodo ethers such as **iodomethyl methyl ether**.

Physicochemical and Spectroscopic Data

Iodomethyl methyl ether is a dense, colorless liquid that is soluble in organic solvents.^{[1][2]} It is typically stabilized with copper for storage.^[2] Key quantitative data for this compound are summarized in the table below.

Property	Value
Molecular Formula	C ₂ H ₅ IO
Molecular Weight	171.97 g/mol
CAS Number	13057-19-7
Boiling Point	39 °C at 20 mmHg ^[1]
Density	2.03 g/mL at 25 °C ^[1]
Refractive Index (n ²⁰ /D)	1.546 ^[1]
Flash Point	22 °C (71.6 °F) - closed cup

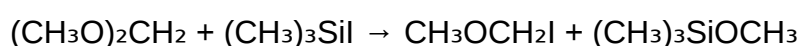
Experimental Protocols

Caution: **Iodomethyl methyl ether** is a reactive and potentially hazardous compound. It is classified as flammable, toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.^[3] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Synthesis of Iodomethyl Methyl Ether

The most common and efficient method for the preparation of **Iodomethyl methyl ether** is the cleavage of dimethoxymethane (also known as methylal) with iodotrimethylsilane.^{[1][2][4]}

Reaction:



Materials:

- Dimethoxymethane (methyal)
- Iodotrimethylsilane
- Anhydrous solvent (e.g., chloroform or acetonitrile)
- Nitrogen or Argon atmosphere
- Round-bottom flask with a magnetic stirrer
- Syringes for transfer of reagents

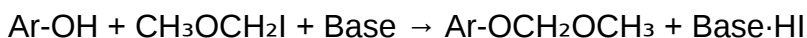
Procedure:

- To a dry, inert-atmosphere-flushed round-bottom flask containing a magnetic stir bar, add dimethoxymethane.
- Cool the flask to 0 °C using an ice bath.
- Slowly add one equivalent of iodotrimethylsilane to the stirred dimethoxymethane.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- The progress of the reaction can be monitored by ^1H NMR spectroscopy by observing the disappearance of the dimethoxymethane signal and the appearance of the product signals.
- The resulting **iodomethyl methyl ether** is often used in situ without purification. If purification is required, it can be carefully distilled under reduced pressure.

Methoxymethylation of a Phenol (MOM Protection)

Iodomethyl methyl ether is a highly effective reagent for the introduction of the methoxymethyl (MOM) protecting group onto alcohols and phenols. The MOM group is stable to a variety of reaction conditions but can be readily removed under acidic conditions.

Reaction:



Materials:

- Phenol (or other alcohol)
- **Iodomethyl methyl ether**
- A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or acetone)
- Standard laboratory glassware for reaction, workup, and purification

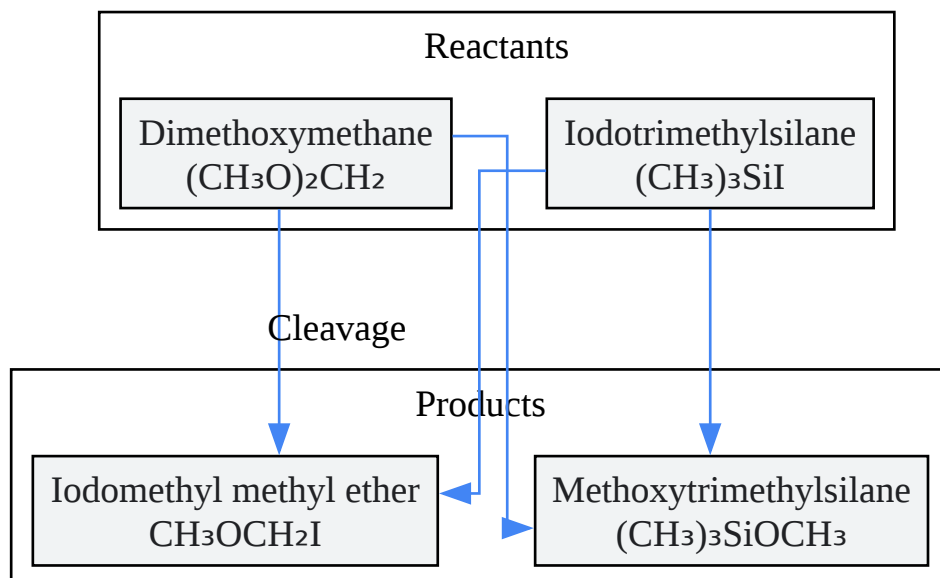
Procedure:

- Dissolve the phenol (1.0 equivalent) and the non-nucleophilic base (1.5-2.0 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C.
- Add **iodomethyl methyl ether** (1.2-1.5 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, can be monitored by TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel.

Reaction Mechanisms and Workflows

Synthesis of Iodomethyl Methyl Ether

The synthesis proceeds via a nucleophilic attack of the iodide from iodotrimethylsilane on one of the methyl groups of the protonated or Lewis acid-activated dimethoxymethane.

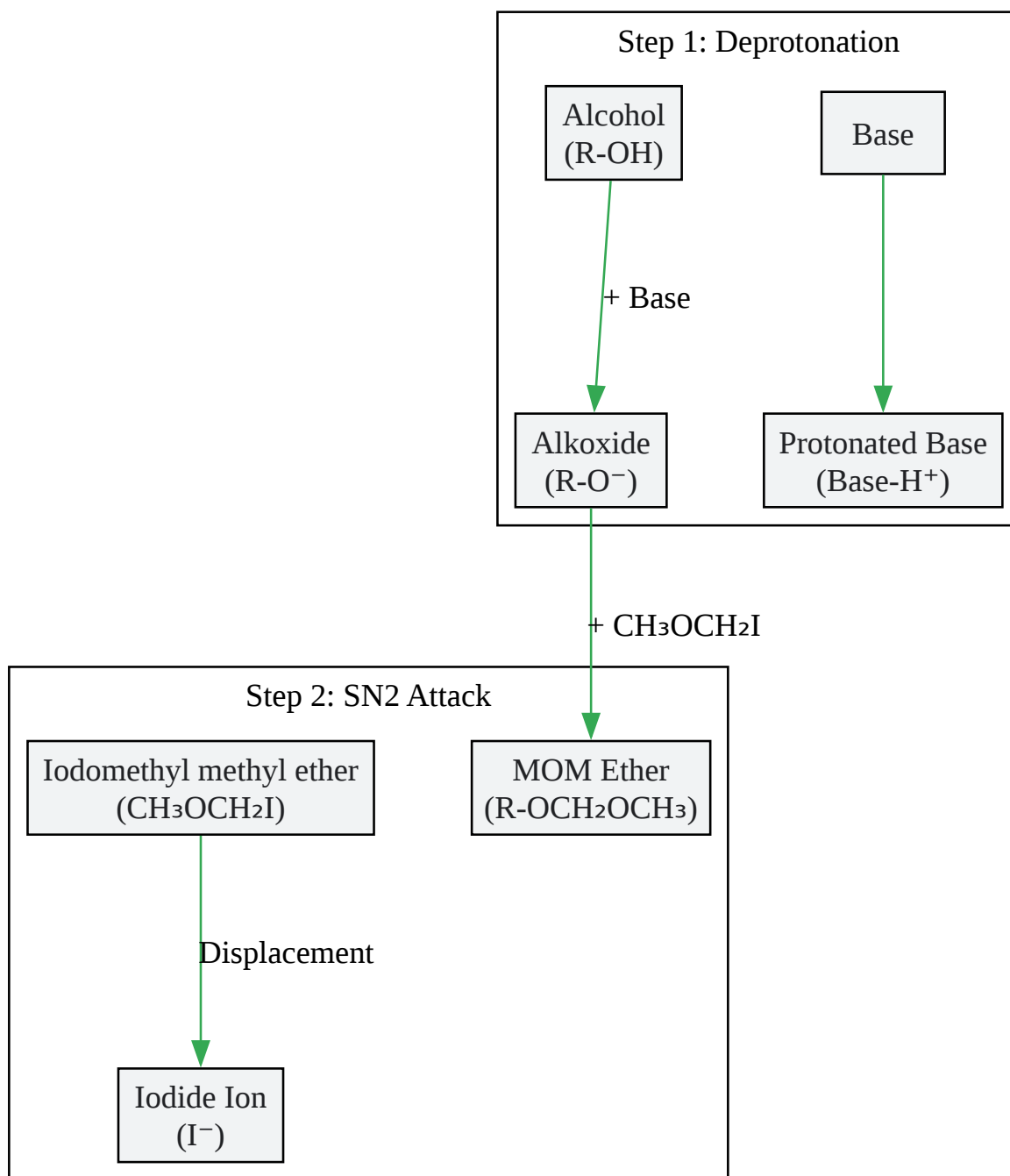


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Synthesis of *Iodomethyl Methyl Ether*

Methoxymethylation of an Alcohol (MOM Protection)

The methoxymethylation of an alcohol using **iodomethyl methyl ether** is a classic example of a Williamson ether synthesis, proceeding through an S_N2 mechanism. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic methylene carbon of **iodomethyl methyl ether**, displacing the iodide leaving group.



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Mechanism of MOM Protection

Applications in Drug Development and Research

The primary role of **iodomethyl methyl ether** in drug development and complex molecule synthesis is as a precursor to the methoxymethyl (MOM) ether protecting group. The MOM group is valued for its stability in a wide range of conditions, including exposure to strong bases, organometallics, and many oxidizing and reducing agents. This stability allows for chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group. The MOM group can then be cleanly removed under mild acidic conditions to reveal the original alcohol.

Beyond its use in forming MOM ethers, **iodomethyl methyl ether** can also act as a source of the iodomethyl group in certain alkylation reactions, although this is a less common application. Its high reactivity makes it a valuable tool for synthetic chemists aiming to construct complex molecular frameworks efficiently.

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